molecular formula C16H19N3O4S B2500208 4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester CAS No. 1164504-08-8

4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester

Cat. No. B2500208
CAS RN: 1164504-08-8
M. Wt: 349.41
InChI Key: BGMICMGWEQVPSU-WUKNDPDISA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The thiazolidine ring is a five-membered ring containing a sulfur and a nitrogen atom. The imino group (=NH), acetylamino group (-NHCOCH3), and benzoic acid ethyl ester group (-COOC2H5) are all attached to this ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its various functional groups. For example, the imino group could potentially undergo tautomerization to form a more stable amine group . The ester group could undergo hydrolysis in the presence of a base or an acid to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group would likely make this compound somewhat soluble in water . The exact properties would depend on factors such as the compound’s specific structure and the conditions under which it is stored or used .

Scientific Research Applications

Novel Synthesis Approaches

A study by El‐Faham et al. (2013) discusses the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, including 4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester derivatives. This method showcases clear superiority over traditional approaches in terms of yield and purity, emphasizing its potential for synthesizing complex organic compounds with high precision and efficiency (El‐Faham et al., 2013).

Structural and Chemical Analysis

Tverdokhlebov et al. (2005) explored the reactivity of similar thiazolidin derivatives with substituted benzaldehydes, leading to 5-arylmethylidene derivatives. This work contributes to the understanding of the chemical behavior of thiazolidin-based compounds, offering insights into their potential applications in synthesizing heterocyclic compounds (Tverdokhlebov et al., 2005).

Antimicrobial Activity

Research by Abdellatif et al. (2013) on novel 2-substituted-1Hbenzimidazole derivatives, including structural analogs of the mentioned ester, highlighted their promising antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents, underscoring the importance of structural modifications to enhance biological activity (Abdellatif et al., 2013).

Anticancer and Trypanocidal Activity

Holota et al. (2019) synthesized a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal and anticancer activities. This research indicates the potential of thiazolidinone derivatives in therapeutic applications, particularly in treating cancer and trypanosomiasis (Holota et al., 2019).

Future Directions

Thiazolidine derivatives, such as this compound, are of interest in various fields of research due to their potential biological activity. Future research could involve studying the synthesis of this compound and its derivatives, investigating their biological activity, and exploring their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

ethyl 4-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-4-23-15(22)10-5-7-11(8-6-10)18-13(20)9-12-14(21)19(3)16(17-2)24-12/h5-8,12H,4,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMICMGWEQVPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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